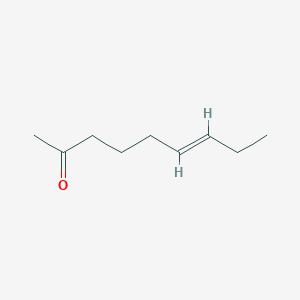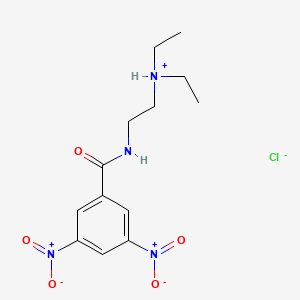
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of nitro groups at the 3 and 5 positions on the benzene ring, along with a diethylaminoethyl group attached to the amide nitrogen. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride typically involves multiple steps:
Nitration of Benzoic Acid: The process begins with the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions.
Amidation: The resulting 3,5-dinitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amine Addition: The acid chloride is reacted with beta-diethylaminoethylamine to form the amide bond, yielding 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide.
Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding diamine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学研究应用
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride has several applications in scientific research:
作用机制
The mechanism of action of 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride involves its interaction with molecular targets through its nitro and amide functional groups. The nitro groups can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
3,5-Dinitrobenzoic Acid: Shares the nitro groups at the 3 and 5 positions but lacks the diethylaminoethyl group and amide functionality.
3,5-Dinitrobenzamide: Similar structure but without the diethylaminoethyl group.
属性
CAS 编号 |
56223-34-8 |
|---|---|
分子式 |
C13H19ClN4O5 |
分子量 |
346.77 g/mol |
IUPAC 名称 |
2-[(3,5-dinitrobenzoyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C13H18N4O5.ClH/c1-3-15(4-2)6-5-14-13(18)10-7-11(16(19)20)9-12(8-10)17(21)22;/h7-9H,3-6H2,1-2H3,(H,14,18);1H |
InChI 键 |
WSZXOBGCOAIDIS-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


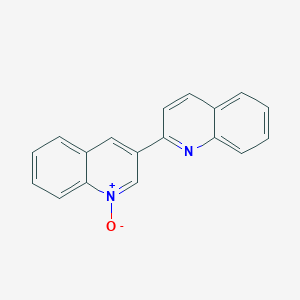

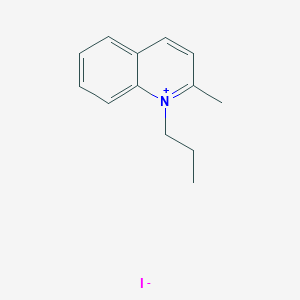
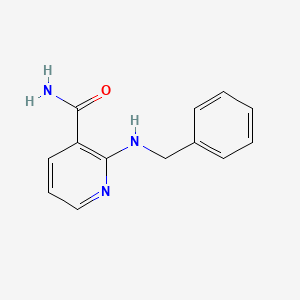
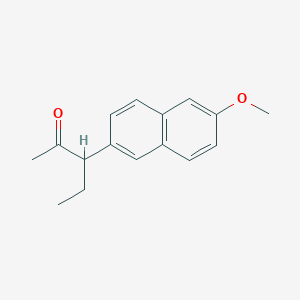
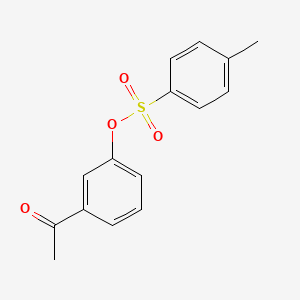

![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
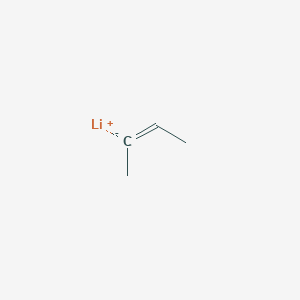
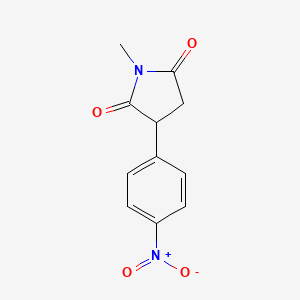
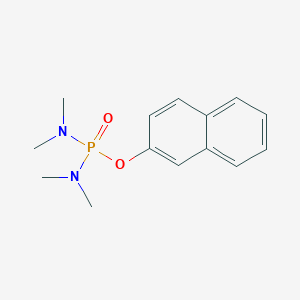
![Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B14622719.png)
